N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate
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Overview
Description
N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate is a chemical compound with the empirical formula C13H23NO5 and a molecular weight of 273.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their significance in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate involves multiple steps. One common method includes the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, followed by the key one-pot azide reductive cyclization of aldehyde . This intermediate can then be modified to obtain various analogs of the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under different conditions, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate can be compared with other similar piperidine derivatives, such as:
- N-t-BOC-2-Methyl-2-methylmorpholine-2-carboxylate
- N-t-BOC-3-Methyl-5,5-difluoropiperidine-3-carboxylate
- N-t-BOC-3-Fluoro-4-hydroxypiperidine-3-carboxylate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQOBKPQNOEQD-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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